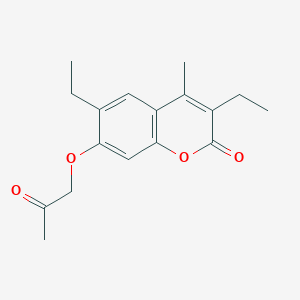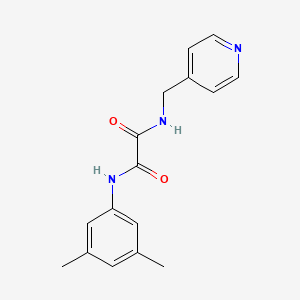![molecular formula C17H15ClN2O2S B5039175 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5039175.png)
5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione family. It is commonly known as CM-3 or MCC-555 and has been the subject of numerous scientific studies due to its potential in the treatment of various diseases, including cancer and diabetes. In
Mecanismo De Acción
The mechanism of action of 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, resulting in improved insulin sensitivity and glucose homeostasis. Additionally, it has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation, and induce the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione are primarily related to its activation of PPARγ and inhibition of NF-κB. This leads to improved glucose and lipid metabolism, reduced inflammation, and induction of apoptosis in cancer cells. Additionally, it has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and mechanism of action. This allows for consistent and reproducible results across different studies. However, one limitation is its potential toxicity, which may require careful dosing and monitoring in animal models.
Direcciones Futuras
There are several future directions for research on 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential in combination therapy with other anticancer or antidiabetic drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and identify potential targets for drug development. Finally, there is also a need for more extensive toxicity studies to determine its safety for clinical use.
Métodos De Síntesis
The synthesis of 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction between 3-chloro-4-methylaniline and 3-methylbenzaldehyde in the presence of a base, followed by a cyclization reaction with thioacetic acid. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels in animal models. Additionally, it has also been studied for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
5-(3-chloro-4-methylanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-4-3-5-13(8-10)20-16(21)15(23-17(20)22)19-12-7-6-11(2)14(18)9-12/h3-9,15,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUCSDFFYPQFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5039170.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5039182.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)